![molecular formula C20H19NO5 B368534 N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide CAS No. 938025-81-1](/img/structure/B368534.png)
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide is a complex organic compound that features a unique structure combining a benzodioxole moiety with a chromenone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Chromenone Core: The chromenone core is often synthesized via the condensation of salicylaldehyde with an appropriate diketone.
Coupling of the Benzodioxole and Chromenone Units: The benzodioxole and chromenone units are coupled through a series of reactions involving halogenation and nucleophilic substitution.
Formation of the Butanamide Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted amides
科学研究应用
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide, 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone
Uniqueness: The combination of the benzodioxole and chromenone moieties in this compound provides a unique structural framework that may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydrochromen-6-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-3-20(23)21-13-5-7-16-14(9-13)15(22)10-18(26-16)12-4-6-17-19(8-12)25-11-24-17/h4-9,18H,2-3,10-11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDZWQSMJGOCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
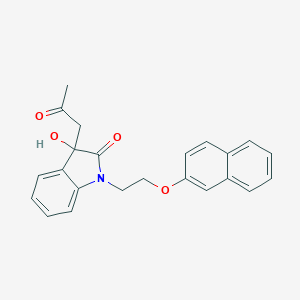
![5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B368452.png)
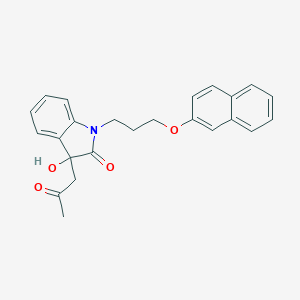
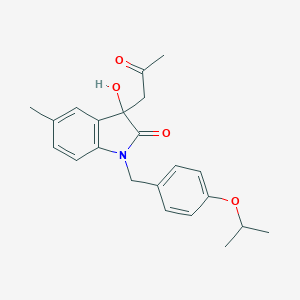
![N-(5-Chloro-2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368461.png)
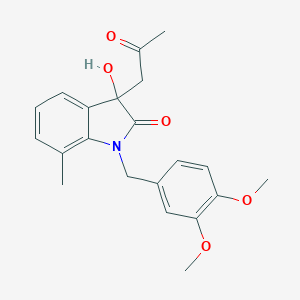
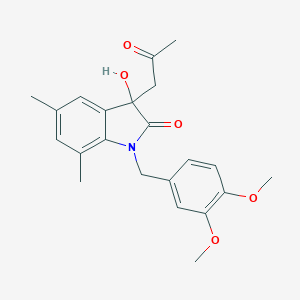
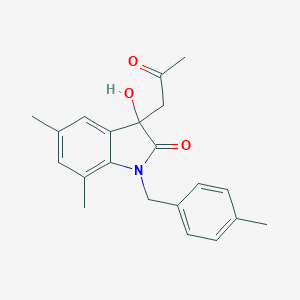
![N-{1-[2-(2-methoxyphenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B368469.png)
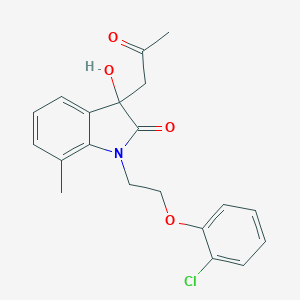
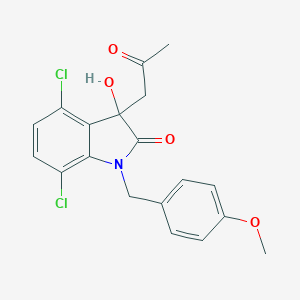
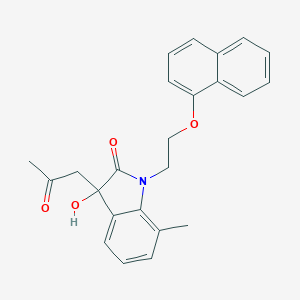
![N-[4-acetyl-1'-[(2-chlorophenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368475.png)
![N-[4-acetyl-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368476.png)
